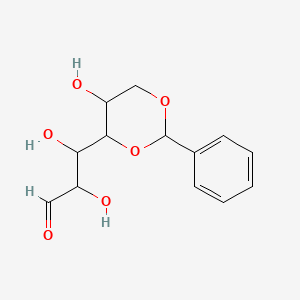
2,3-Dihydroxy-3-(5-hydroxy-2-phenyl-1,3-dioxan-4-yl)propanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihydroxy-3-(5-hydroxy-2-phenyl-1,3-dioxan-4-yl)propanal is a complex organic compound characterized by its unique structure, which includes both hydroxyl and dioxane groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxy-3-(5-hydroxy-2-phenyl-1,3-dioxan-4-yl)propanal typically involves the reaction of glucose and piperidine in ethanol under reflux conditions with the introduction of argon gas. The reaction mixture is then treated with acetic acid and further heated. The concentrated reaction solution is diluted with water and extracted with ethyl acetate. The crude product is purified using column chromatography (silica gel) and high vacuum distillation. Finally, the product is recrystallized from hexane to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.
化学反应分析
Types of Reactions
2,3-Dihydroxy-3-(5-hydroxy-2-phenyl-1,3-dioxan-4-yl)propanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces ethers or esters.
科学研究应用
2,3-Dihydroxy-3-(5-hydroxy-2-phenyl-1,3-dioxan-4-yl)propanal has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to its ability to scavenge free radicals.
作用机制
The mechanism of action of 2,3-Dihydroxy-3-(5-hydroxy-2-phenyl-1,3-dioxan-4-yl)propanal involves its ability to interact with free radicals and neutralize them. The compound’s hydroxyl groups play a crucial role in this process, as they can donate hydrogen atoms to free radicals, thereby stabilizing them. This antioxidant activity is primarily attributed to the enol structure within the compound .
相似化合物的比较
Similar Compounds
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP): Known for its antioxidant properties and formed during the Maillard reaction.
Dihydroxybenzenes: Compounds like catechol and hydroquinone, which also exhibit antioxidant properties.
Uniqueness
2,3-Dihydroxy-3-(5-hydroxy-2-phenyl-1,3-dioxan-4-yl)propanal is unique due to its combination of hydroxyl and dioxane groups, which contribute to its distinct chemical reactivity and potential applications. Its structure allows for a variety of chemical modifications, making it a versatile compound in research and industrial applications.
属性
IUPAC Name |
2,3-dihydroxy-3-(5-hydroxy-2-phenyl-1,3-dioxan-4-yl)propanal |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O6/c14-6-9(15)11(17)12-10(16)7-18-13(19-12)8-4-2-1-3-5-8/h1-6,9-13,15-17H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVRQMKOKFFGDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC(O1)C2=CC=CC=C2)C(C(C=O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![benzyl N-[6-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B12320228.png)
![methyl 4-oxo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B12320231.png)
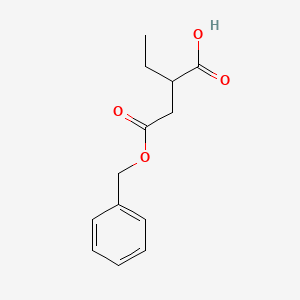
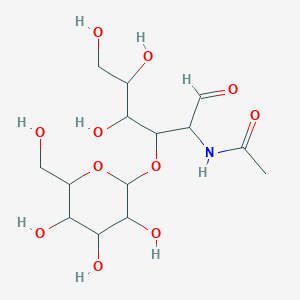
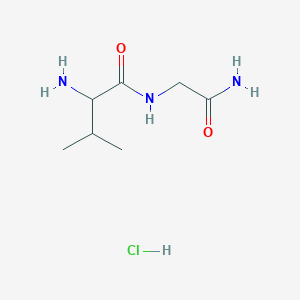


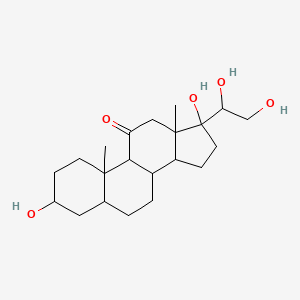
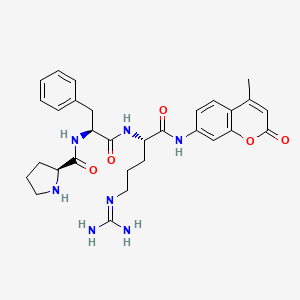
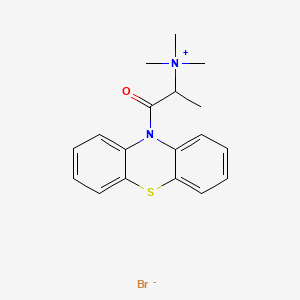
![3,4,19-Trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-5-ol](/img/structure/B12320299.png)
![[Ru(bpm)3][Cl]2](/img/structure/B12320301.png)
